molecular formula C16H28FN3O4 B7046166 Tert-butyl 4-[1-(3-fluoropropoxycarbonyl)azetidin-3-yl]piperazine-1-carboxylate

Tert-butyl 4-[1-(3-fluoropropoxycarbonyl)azetidin-3-yl]piperazine-1-carboxylate

Cat. No.: B7046166
M. Wt: 345.41 g/mol
InChI Key: RYEFDYFOPQMJBN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(3-fluoropropoxycarbonyl)azetidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and an azetidine ring with a fluoropropoxycarbonyl substituent

Properties

IUPAC Name

tert-butyl 4-[1-(3-fluoropropoxycarbonyl)azetidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28FN3O4/c1-16(2,3)24-15(22)19-8-6-18(7-9-19)13-11-20(12-13)14(21)23-10-4-5-17/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFDYFOPQMJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(=O)OCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(3-fluoropropoxycarbonyl)azetidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with 3-fluoropropyl chloroformate under basic conditions to introduce the fluoropropoxycarbonyl group. This is followed by the cyclization of the intermediate with azetidine to form the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(3-fluoropropoxycarbonyl)azetidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[1-(3-fluoropropoxycarbonyl)azetidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(3-fluoropropoxycarbonyl)azetidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropoxycarbonyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The piperazine and azetidine rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate: Lacks the fluoropropoxycarbonyl group, resulting in different reactivity and applications.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains an aminopyridinyl group instead of the azetidine ring, leading to different biological activities.

Uniqueness

Tert-butyl 4-[1-(3-fluoropropoxycarbonyl)azetidin-3-yl]piperazine-1-carboxylate is unique due to the presence of the fluoropropoxycarbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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